molecular formula C20H19N5O B2907834 3-(2-methoxyphenyl)-2,5-dimethyl-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 902039-13-8

3-(2-methoxyphenyl)-2,5-dimethyl-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2907834
CAS No.: 902039-13-8
M. Wt: 345.406
InChI Key: ANPRQJJSFFKKGC-UHFFFAOYSA-N
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Description

The compound “3-(2-methoxyphenyl)-2,5-dimethyl-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine” belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a synthetic route for compounds C01–C10 was reported, starting with intermediate 9, it was coupled with 3-ethoxycarbonylphenyl-boronic acid or 4-ethoxycarbonylphenyl-boronic acid through Suzuki reaction to produce intermediate 28 or 34, respectively .


Molecular Structure Analysis

The molecular structure of this compound is based on a pyrazolo[1,5-a]pyrimidine core . This core is a bicyclic structure consisting of a pyrazole ring fused with a pyrimidine ring . The pyrazole ring is a five-membered ring with three carbon atoms and two adjacent nitrogen atoms, while the pyrimidine ring is a six-membered ring with four carbon atoms and two non-adjacent nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of 19a–l .

Future Directions

The compound and its derivatives have potential for further exploration . For instance, based on scaffold hopping and computer-aid drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their activities to inhibit TRKA . Furthermore, utilizing known “morpholine-pyrimidine” structure-PI3K δ- activity relationship and bicyclic pyrazolo[1,5-a]pyrimidine core, a novel library of compounds was developed focused on future COPD treatment .

Properties

IUPAC Name

3-(2-methoxyphenyl)-2,5-dimethyl-N-pyridin-4-ylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O/c1-13-12-18(23-15-8-10-21-11-9-15)25-20(22-13)19(14(2)24-25)16-6-4-5-7-17(16)26-3/h4-12H,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANPRQJJSFFKKGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NC3=CC=NC=C3)C)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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